molecular formula C17H21BrN2O6S B12768130 Glutaryl-S-(4-bromobenzyl)cysteinylglycine CAS No. 42583-87-9

Glutaryl-S-(4-bromobenzyl)cysteinylglycine

Cat. No.: B12768130
CAS No.: 42583-87-9
M. Wt: 461.3 g/mol
InChI Key: YNOWLAGOASVJPR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Glutaryl-S-(4-bromobenzyl)cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Glutaryl-S-(4-bromobenzyl)cysteinylglycine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peptide chemistry.

    Biology: It serves as an inhibitor of glyoxalase I, making it useful in studies related to cellular detoxification processes.

    Medicine: Its inhibitory effect on glyoxalase I has potential therapeutic implications for diseases where methylglyoxal accumulation is a problem, such as diabetes.

    Industry: It can be used in the development of new materials and as a component in various chemical processes

Mechanism of Action

The mechanism of action of Glutaryl-S-(4-bromobenzyl)cysteinylglycine involves its interaction with glyoxalase I. By binding to the active site of the enzyme, it inhibits its activity, thereby preventing the detoxification of methylglyoxal. This inhibition can lead to an accumulation of methylglyoxal, which can have various cellular effects .

Properties

CAS No.

42583-87-9

Molecular Formula

C17H21BrN2O6S

Molecular Weight

461.3 g/mol

IUPAC Name

5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H21BrN2O6S/c18-12-6-4-11(5-7-12)9-27-10-13(17(26)19-8-16(24)25)20-14(21)2-1-3-15(22)23/h4-7,13H,1-3,8-10H2,(H,19,26)(H,20,21)(H,22,23)(H,24,25)/t13-/m0/s1

InChI Key

YNOWLAGOASVJPR-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.